molecular formula C12H15NO2 B13869637 N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide

N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B13869637
M. Wt: 205.25 g/mol
InChI Key: SWJKMUGPCHJTEL-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that belongs to the class of indenyl derivatives It is characterized by the presence of a methoxy group at the 6th position of the indene ring and an acetamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxy-2,3-dihydro-1H-indene.

    Acetylation: The indene derivative is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The acetylated product is further reacted with ammonia or an amine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide.

    Reduction: Formation of N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)amine.

    Substitution: Formation of various substituted indenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets. The methoxy group and the acetamide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-2,3-dihydro-1H-inden-5-yl)acetamide
  • N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)amine
  • 6-methoxy-2,3-dihydro-1H-indene

Uniqueness

N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position and the acetamide group at the nitrogen atom differentiates it from other indenyl derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide

InChI

InChI=1S/C12H15NO2/c1-8(14)13-12-6-4-9-3-5-10(15-2)7-11(9)12/h3,5,7,12H,4,6H2,1-2H3,(H,13,14)

InChI Key

SWJKMUGPCHJTEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=C1C=C(C=C2)OC

Origin of Product

United States

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